molecular formula C24H19F3N2OS B2538852 1-(4-(difluoromethoxy)phenyl)-2-((4-fluorobenzyl)thio)-5-(p-tolyl)-1H-imidazole CAS No. 1226441-97-9

1-(4-(difluoromethoxy)phenyl)-2-((4-fluorobenzyl)thio)-5-(p-tolyl)-1H-imidazole

Cat. No. B2538852
CAS RN: 1226441-97-9
M. Wt: 440.48
InChI Key: HYWPDGUHYDPVNJ-UHFFFAOYSA-N
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Description

1-(4-(difluoromethoxy)phenyl)-2-((4-fluorobenzyl)thio)-5-(p-tolyl)-1H-imidazole is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in medicinal chemistry. This compound is a type of imidazole derivative that has been shown to exhibit promising biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. In

Scientific Research Applications

Pharmacokinetic Profile

Studies on compounds similar to the queried chemical have investigated their pharmacokinetic properties. For instance, the pharmacokinetic profile of flutrimazole, an imidazole derivative, has been explored, revealing insights into absorption, distribution, metabolism, and excretion following topical application. Such studies contribute to understanding how structurally related compounds behave in biological systems, which is crucial for developing pharmaceutical applications (Duchêne et al., 1992).

Toxicological Assessment

Research on the toxicological impact of polyhalogenated compounds, including those related to imidazoles, has been conducted to assess their effect on human health and the environment. These studies often focus on persistent organic pollutants, including dioxins and polychlorinated biphenyls (PCBs), which share some structural similarities with the compound . Such research informs safety guidelines and regulatory standards for chemical exposure (Shaw et al., 2013).

properties

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-2-[(4-fluorophenyl)methylsulfanyl]-5-(4-methylphenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F3N2OS/c1-16-2-6-18(7-3-16)22-14-28-24(31-15-17-4-8-19(25)9-5-17)29(22)20-10-12-21(13-11-20)30-23(26)27/h2-14,23H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWPDGUHYDPVNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)F)SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(difluoromethoxy)phenyl)-2-((4-fluorobenzyl)thio)-5-(p-tolyl)-1H-imidazole

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